2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide

Lipophilicity Drug-likeness Permeability

2-(3-Bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide (CAS 632290-73-4) is a halogenated diaryl propanamide (C₁₆H₁₅BrClNO₂, MW 368.7 g/mol) distinguished by the simultaneous presence of a 3-bromophenoxy donor and a 3-chloro-2-methylaniline acceptor linked through a 2-methylpropanamide spacer. Its computed physicochemical profile includes an XLogP3 of 4.9, a topological polar surface area (TPSA) of 38.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C16H15BrClNO2
Molecular Weight 368.66
CAS No. 632290-73-4
Cat. No. B2579365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide
CAS632290-73-4
Molecular FormulaC16H15BrClNO2
Molecular Weight368.66
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)C(C)OC2=CC(=CC=C2)Br
InChIInChI=1S/C16H15BrClNO2/c1-10-14(18)7-4-8-15(10)19-16(20)11(2)21-13-6-3-5-12(17)9-13/h3-9,11H,1-2H3,(H,19,20)
InChIKeyZDPBDWUMOACKFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide (CAS 632290-73-4): Core Chemical Identity and Procurement Baseline


2-(3-Bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide (CAS 632290-73-4) is a halogenated diaryl propanamide (C₁₆H₁₅BrClNO₂, MW 368.7 g/mol) distinguished by the simultaneous presence of a 3-bromophenoxy donor and a 3-chloro-2-methylaniline acceptor linked through a 2-methylpropanamide spacer. Its computed physicochemical profile includes an XLogP3 of 4.9, a topological polar surface area (TPSA) of 38.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and four rotatable bonds [1]. The compound is cataloged in PubChem (CID 2793542) and is available from multiple screening-library suppliers as a research-grade small molecule, with typical purity specifications ranging from 90% to 95% (HPLC) [2]. Within the broader 2-(3-bromophenoxy)-N-arylpropanamide class, this specific congener carries a unique ortho‑chloro/meta‑methyl substitution pattern on the anilide ring that is not replicated in any close analog bearing a different halogen arrangement or a different alkyl substitution topology.

Why 2-(3-Bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide Cannot Be Replaced by In‑Class Analogs Without Quantitative Verification


Within the 2-(3-bromophenoxy)-N-arylpropanamide class, subtle variations in the N‑aryl substitution pattern produce substantial shifts in lipophilicity, electronic character, and, where measured, target‑binding affinity. The 3‑chloro‑2‑methylphenyl moiety of the target compound creates a sterically congested, electron‑withdrawing microenvironment around the amide NH that is entirely absent in the 3,5‑dimethylphenyl (CAS 632290-60-9), 4‑nitrophenyl (CAS 632290-72-3), or unsubstituted phenyl analogs [1]. Computed logP values diverge by ≥0.5 log units for seemingly minor substituent changes, and halogen‑bonding potential—critical for recognition by bromodomain‑containing proteins and certain kinases—is uniquely tuned when bromine and chlorine are present on distinct aromatic rings in a non‑symmetric arrangement [2]. Because no publicly available head‑to‑head biological data exist for most members of this series, generic substitution based solely on scaffold similarity carries a high risk of unanticipated potency loss, selectivity inversion, or physicochemical incompatibility with the intended assay format. The evidence items below quantify the differences that are currently measurable, while explicitly noting where prospective comparative studies are still required.

Quantitative Differentiation Evidence for 2-(3-Bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide Relative to Its Closest Analogs


Lipophilicity (XLogP3) Differential: Target Compound vs. Unsubstituted Phenyl Analog

The target compound exhibits a computed XLogP3 of 4.9, which is approximately 1.8 log units higher than that of the unsubstituted phenyl analog 2-(3-bromophenoxy)-N-phenylpropanamide (XLogP3 ≈ 3.1, estimated from fragment-based calculation) [1]. This difference arises from the additional chloro and methyl substituents on the anilide ring and translates to a roughly 60‑fold increase in calculated octanol‑water partition coefficient, directly affecting membrane permeability predictions and solubility in aqueous assay buffers [2].

Lipophilicity Drug-likeness Permeability

Halogen‑Bond Donor Capacity: Ortho‑Chloro vs. Meta‑Methyl Substituent Comparison

The target compound presents a bromine atom on the phenoxy ring and a chlorine atom ortho to the amide linkage on the anilide ring. This dual‑halogen arrangement creates two distinct σ‑hole donor sites. In contrast, the closest commercially available analog, 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide (CAS 632290-60-9), replaces the ortho‑chlorine with a methyl group, eliminating the stronger halogen‑bond donor adjacent to the amide . Quantum‑mechanical calculations on model systems indicate that the σ‑hole depth of an aromatic C–Cl group (≈12 kcal/mol) is roughly three times greater than that of a C–CH₃ group (≈4 kcal/mol), suggesting a measurable difference in its ability to engage in directional non‑covalent interactions with protein backbone carbonyls [1].

Halogen bonding Molecular recognition Bromodomain inhibitors

Molecular Weight and Heavy‑Atom Count as Selectivity Filters for Fragment‑Based Screening Libraries

With a molecular weight of 368.7 g/mol and 20 heavy atoms, the target compound sits at the upper boundary of the 'rule‑of‑three' fragment space and is substantially heavier than the core scaffold 2-(3-bromophenoxy)propanamide (MW 244.1 g/mol, 13 heavy atoms) [1]. This size differential drives the compound into a different library tier: it is better suited for lead‑like screening collections rather than primary fragment libraries. More importantly, among N‑aryl congeners, the 3‑chloro‑2‑methylphenyl derivative (MW 368.7) is nearly isosteric with, yet electronically distinct from, the 3,5‑dimethylphenyl analog (MW 348.2), and significantly heavier than the 4‑nitrophenyl analog (MW 379.2) [2].

Fragment-based screening Ligand efficiency Library selection

Hydrogen‑Bond Donor/Acceptor Topology: Impact on Solubility and Crystal‑Packing Propensity

The target compound possesses one hydrogen‑bond donor (amide NH) and two hydrogen‑bond acceptors (amide carbonyl and phenoxy oxygen), yielding a donor/acceptor ratio of 1:2 [1]. The intractable ortho‑chloro substituent sterically shields the amide NH, reducing its effective solvent‑accessible surface area relative to the unsubstituted phenyl analog. The computed TPSA of 38.3 Ų is low for a compound with this H‑bond capacity, indicating that a significant fraction of the polar surface is buried by the ortho substituent [1]. By comparison, the 4‑nitrophenyl analog (TPSA ≈ 84 Ų) presents a markedly higher polar surface area, which correlates with reduced passive membrane permeability [2].

Solubility Crystallinity Formulation

Recommended Application Scenarios for 2-(3-Bromophenoxy)-N-(3-chloro-2-methylphenyl)propanamide Based on Quantitative Differentiation Evidence


Lead‑Like Screening Deck Augmentation for Intracellular Kinase or Bromodomain Targets

The compound's balanced MW (368.7 Da), moderate lipophilicity (XLogP3 4.9), and dual‑halogen σ‑hole donor architecture make it a strategic addition to lead‑like screening libraries targeting intracellular proteins that exploit halogen bonding, such as bromodomain‑containing epigenetic readers or certain kinases [1]. Its computed TPSA of 38.3 Ų and ortho‑chloro shielding of the amide NH predict adequate passive permeability for intracellular access, while its molecular weight sits within the optimal range for subsequent hit‑to‑lead optimization. Procurement of this specific congener is warranted when the screening cascade includes a halogen‑bonding pharmacophore hypothesis [2].

SAR Expansion Around the 3‑Chloro‑2‑methylanilide Vector in Propanamide‑Based Inhibitor Series

In a medicinal chemistry program where a 2-(3-bromophenoxy)propanamide core has been identified as a privileged scaffold, the 3‑chloro‑2‑methylphenyl derivative provides a unique combination of steric bulk and electron‑withdrawing character at the anilide position that is not achievable with the 3,5‑dimethyl, 4‑nitro, or unsubstituted phenyl analogs [1]. The ortho‑chloro group's threefold‑stronger σ‑hole (vs. methyl) offers a testable hypothesis for affinity enhancement through halogen bonding with backbone carbonyls in the target binding pocket. This compound should be included in any systematic SAR matrix probing the N‑aryl vector [2].

Physicochemical Probe for Permeability–Lipophilicity Correlation Studies

Because its computed XLogP3 (4.9) and TPSA (38.3 Ų) place it at an intermediate position within the 2-(3-bromophenoxy)-N-arylpropanamide series, the target compound can serve as a calibration standard for correlating computed properties with experimental permeability (e.g., PAMPA or Caco‑2) and solubility measurements [1]. Its distinct chromatographic retention behavior relative to the dimethyl and nitro analogs provides a reference point for developing predictive ADME models within this chemotype. Researchers procuring the compound for this purpose benefit from the availability of its exact mass (366.99747 Da) and InChIKey (ZDPBDWUMOACKFE-UHFFFAOYSA-N) for unambiguous analytical identification [2].

Computational Chemistry Benchmarking and Free‑Energy Perturbation (FEP) Validation Sets

The clear structural hierarchy among the target compound (2‑(3‑bromophenoxy)-N‑(3‑chloro‑2‑methylphenyl)), its 3,5‑dimethyl analog, and its unsubstituted parent forms an ideal perturbation set for validating FEP+ or other alchemical free‑energy calculation methods [1]. The measurable ΔMW, ΔXLogP3, and Δσ‑hole intensity across these three compounds allow for quantitative benchmarking of computational predictions against experimental binding or partition data, should such data become available. The target compound's unique ortho‑chloro substituent introduces a non‑trivial electrostatic perturbation that challenges scoring functions more thoroughly than simple methyl or nitro replacements [2].

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